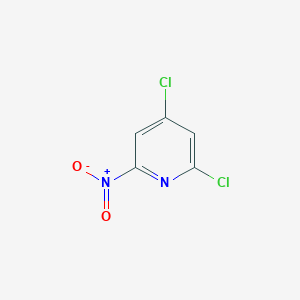

2,4-二氯-6-硝基吡啶

描述

- Structure : The molecular structure consists of a pyridine ring with two chlorine atoms (at positions 2 and 4) and a nitro group (at position 6) .

Synthesis Analysis

- Synthesis of 2-Amino-5-nitropyridine : This step typically starts with the nitration of 2-chloropyridine to obtain 2-chloro-5-nitropyridine. Subsequently, reduction of the nitro group yields 2-amino-5-nitropyridine . Final Step - 2-Chloro-5-nitropyridine Synthesis : The final transformation leads to the formation of 2,4-Dichloro-6-nitropyridine .

Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-6-nitropyridine is characterized by its pyridine ring, chlorine substituents, and the nitro group. The arrangement of atoms within the ring influences its reactivity and properties .

Chemical Reactions Analysis

2,4-Dichloro-6-nitropyridine participates in various chemical reactions, including nucleophilic substitutions, halogenations, and other synthetic transformations. Its reactivity is influenced by the presence of chlorine and the nitro group .

Physical And Chemical Properties Analysis

科学研究应用

电化学还原

已研究了2,4-二氯-6-硝基吡啶在水介质中的电化学还原,揭示了一个复杂的多步过程。这包括将硝基化合物还原为双羟胺,脱水生成亚硝基化合物,进一步还原为羟胺。这项研究有助于理解芳香族硝基化合物的电化学行为 (Lacasse, Meunier‐Prest, Laviron, & Vallat, 1993)。

氢键分析

在氢键研究中,使用2,4-二氯-6-硝基吡啶衍生物来分析氢键长度和不对称性。这项研究对于理解分子结构和相互作用至关重要,特别是在N-H...O−氢键形成方面 (Majerz, Sawka-Dobrowolska, & Sobczyk, 1997)。

合成与优化

已进行了关于合成2,4-二氯-6-硝基吡啶衍生物(如2-氨基-6-甲氧基-3-硝基吡啶)的研究。这些研究侧重于优化反应条件,以实现高产率和纯度,这对于生产专用化学化合物至关重要 (Song Guo-qiang, 2008)。

光谱分析

对2,4-二氯-6-硝基吡啶衍生物的光谱分析是一个重要的研究领域。这包括研究这些化合物的分子结构、振动波数和电子性质。这样的研究有助于理解分子行为和性质 (Velraj, Soundharam, & Sridevi, 2015)。

光化学还原

已进行了关于相关化合物4-硝基吡啶在各种溶液中的光化学还原的研究。这项研究对于理解硝基吡啶在光化学条件下的行为至关重要,这在各种化学和环境过程中可能是相关的 (Hashimoto, Kano, & Ueda, 1971)。

作用机制

Target of Action

The primary targets of 2,4-Dichloro-6-nitropyridine are various lepidopteran pests . The compound exhibits potent insecticidal activities against these pests .

Biochemical Pathways

The biochemical pathways affected by 2,4-Dichloro-6-nitropyridine involve the synthesis of various compounds. For instance, from 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .

Pharmacokinetics

The compound’s synthesis involves reactions under mild conditions , which may suggest favorable bioavailability.

Result of Action

The result of the action of 2,4-Dichloro-6-nitropyridine is the potent insecticidal activity against various lepidopteran pests . Particularly, one of its derivatives was found to be active against major agricultural pests, and its insecticidal potency was comparable to that of Pyridalyl .

Action Environment

The action of 2,4-Dichloro-6-nitropyridine can be influenced by environmental factors. For instance, the compound’s synthesis requires specific conditions . Moreover, safety data suggests that the compound can release irritating gases and vapors when thermally decomposed , indicating that temperature can influence its stability and efficacy.

属性

IUPAC Name |

2,4-dichloro-6-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-3-1-4(7)8-5(2-3)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPOXXQUAPLUIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743961 | |

| Record name | 2,4-Dichloro-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-nitropyridine | |

CAS RN |

1379337-73-1 | |

| Record name | 2,4-Dichloro-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

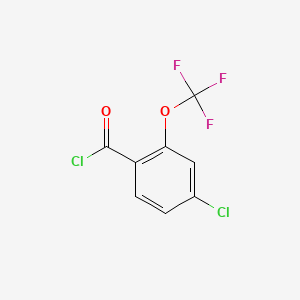

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole](/img/structure/B1401383.png)